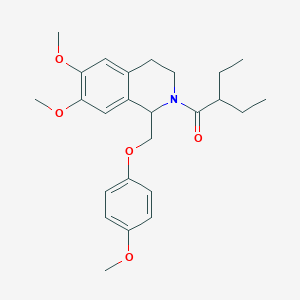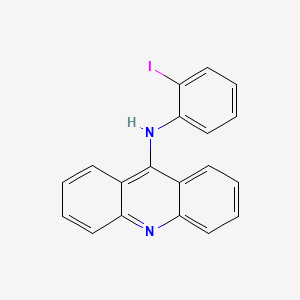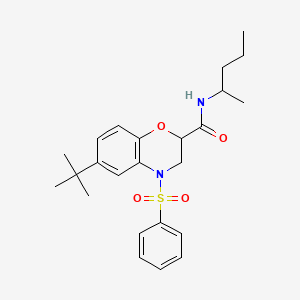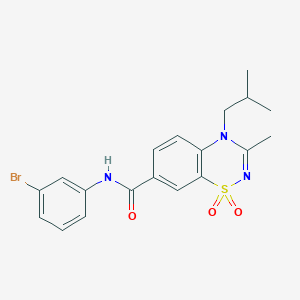![molecular formula C27H29N3O5 B14967696 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B14967696.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, an indole moiety, and a pyrrolidine group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone . The final step involves the coupling of the benzodioxepin and indole intermediates with the pyrrolidine group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .
化学反応の分析
Types of Reactions
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxepin ring can be oxidized to form quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
科学的研究の応用
作用機序
The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodioxepin ring may interact with β-adrenergic receptors, while the indole moiety could interact with serotonin receptors . The pyrrolidine group may enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CYCLOPROPANAMINE HYDROCHLORIDE: Similar structure but lacks the indole and pyrrolidine moieties.
3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN: The core structure without additional functional groups.
INDOLE-2-CARBOXYLIC ACID: Contains the indole moiety but lacks the benzodioxepin and pyrrolidine groups.
Uniqueness
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its combination of the benzodioxepin, indole, and pyrrolidine moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C27H29N3O5 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C27H29N3O5/c1-18(19-9-10-23-24(15-19)35-14-6-13-34-23)28-25(31)17-30-16-21(20-7-2-3-8-22(20)30)26(32)27(33)29-11-4-5-12-29/h2-3,7-10,15-16,18H,4-6,11-14,17H2,1H3,(H,28,31) |
InChIキー |
PAUUBYXLVTYWBA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(=O)N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14967614.png)
![4-(4-benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967619.png)
![4-(azepan-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967627.png)
![3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14967637.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967638.png)
![2-(2-Ethoxy-4-(3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy)acetamide](/img/structure/B14967648.png)

![N-(3-cyanophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967652.png)


![1-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14967671.png)
![2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967681.png)
![ethyl 4-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B14967703.png)

